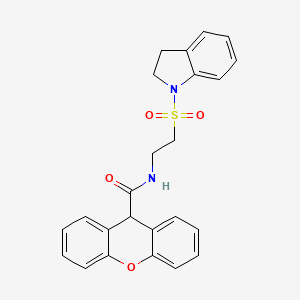

N-(2-(indolin-1-ylsulfonyl)ethyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c27-24(23-18-8-2-5-11-21(18)30-22-12-6-3-9-19(22)23)25-14-16-31(28,29)26-15-13-17-7-1-4-10-20(17)26/h1-12,23H,13-16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGRGLLFYTWEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indoline sulfonyl chloride, which is then reacted with an appropriate xanthene derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-ylsulfonyl)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The indoline moiety can be oxidized to form indole derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole derivatives, while reduction of the sulfonyl group can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .

Scientific Research Applications

N-(2-(indolin-1-ylsulfonyl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

Industry: Used in the development of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism by which N-(2-(indolin-1-ylsulfonyl)ethyl)-9H-xanthene-9-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The indoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The xanthene structure may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, affecting cellular processes and pathways .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity vs. Solubility: Cyanophenyl () and fluorophenyl-benzofuran () substituents increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. In contrast, methoxyethyl () and diethylaminoethyl () groups enhance solubility.

- Bioactivity Potential: Fluorine and sulfonyl groups () are associated with target binding and metabolic stability, while cationic amines () may improve blood-brain barrier penetration.

Pharmacological and Application Insights

- Screening Compounds : identifies N-{2-[(2-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-9H-xanthene-9-carboxamide as a screening compound, suggesting utility in high-throughput drug discovery for targets like kinases or GPCRs .

- Salt Forms : The hydrochloride salt in ’s compound exemplifies a strategy to improve solubility for in vivo studies .

- Enzyme Inhibition : Sulfonamide-containing derivatives (e.g., ) may inhibit enzymes such as carbonic anhydrases or proteases due to sulfonyl-group interactions with catalytic zinc ions.

Biological Activity

N-(2-(indolin-1-ylsulfonyl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that combines indoline and xanthene moieties, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in cancer therapy and as a modulator of biological pathways.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 434.5 g/mol

- CAS Number : 922053-41-6

The structure of this compound is characterized by the presence of a sulfonamide group linked to an indoline structure, which is further connected to a xanthene backbone. This unique combination contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : Indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Biochemical Pathways : The compound is believed to modulate several biochemical pathways, including those involved in oxidative stress response and cellular signaling. Its ability to influence these pathways suggests potential therapeutic effects in conditions such as cancer and neurodegenerative diseases.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes, which could be beneficial in treating diseases characterized by abnormal enzyme activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Case Study : A study evaluated the antitumor efficacy of various xanthene derivatives, revealing that modifications at the nitrogen position enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 (Breast Cancer) |

| Similar Xanthene Derivative | 15.0 | A549 (Lung Cancer) |

Other Biological Activities

Beyond antitumor effects, this compound has shown promise in other areas:

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively, suggesting potential use in antioxidant therapies.

- Neuroprotective Effects : Studies indicate that similar compounds may protect neuronal cells from oxidative damage, proposing a role in neurodegenerative disease management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.